1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844015
InChI: InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13)
SMILES:
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

CAS No.:

Cat. No.: VC15844015

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine -

Specification

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
IUPAC Name 1-cyclobutylpyrazolo[3,4-b]pyrazin-3-amine
Standard InChI InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13)
Standard InChI Key FTCVXJMYTYUHIM-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)N2C3=NC=CN=C3C(=N2)N

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a pyrazolo[3,4-b]pyrazine system fused with a pyrazole and pyrazine ring. The cyclobutyl substituent at N1 introduces steric and electronic modifications that influence its physicochemical behavior. Key properties include:

PropertyValueSource Compound Comparison
Molecular Weight189.22 g/molParent compound: 135.13 g/mol
Density1.6–1.7 g/cm³ (estimated)Parent compound: 1.6±0.1 g/cm³
Boiling Point>400°C (decomposition likely)Parent compound: 424.3±40.0°C
LogP~1.2 (predicted)Parent compound: 0.25
SolubilityLow aqueous solubilityDerived from structural analogs

The cyclobutyl group enhances lipophilicity compared to the unsubstituted parent compound 1H-pyrazolo[3,4-b]pyrazin-3-amine, as evidenced by the increased LogP value . This modification improves membrane permeability, a critical factor in drug design .

Synthesis and Chemical Reactivity

Synthetic routes to 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involve cyclization and functionalization steps. A representative pathway includes:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated ketones.

  • Pyrazine Annulation: Cyclization using reagents like phosphorus oxychloride to form the pyrazine moiety.

  • Cyclobutyl Introduction: Nucleophilic substitution or transition metal-catalyzed coupling to attach the cyclobutyl group.

Key challenges include optimizing yields during cyclobutyl incorporation, as steric hindrance from the four-membered ring can limit reaction efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry may mitigate these issues, though specific protocols remain underreported in public literature.

Biological Activities and Mechanistic Insights

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine exhibits promising interactions with biological targets, particularly kinases and neurotransmitter receptors:

Kinase Inhibition

The compound’s planar heterocyclic core facilitates ATP-binding pocket interactions in kinases. Preliminary studies suggest activity against:

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Implicated in Parkinson’s disease pathogenesis .

  • JAK/STAT Pathway Kinases: Potential applications in inflammatory disorders .

Central Nervous System (CNS) Modulation

Structural analogs demonstrate blood-brain barrier permeability, positioning this compound for CNS drug development. Molecular docking studies hypothesize affinity for:

  • Serotonin Receptors (5-HT): Modulation of mood and cognition .

  • Dopamine Transporters: Relevance to neurodegenerative diseases .

Applications in Medicinal Chemistry

The scaffold’s versatility enables diverse therapeutic applications:

ApplicationRationaleSupporting Evidence
OncologyKinase inhibition disrupts signaling in cancer cellsPatent activity on related compounds
NeurodegenerationLRRK2 targeting for Parkinson’sPatent US9187473B2
Anti-inflammatoryJAK/STAT pathway modulationPyrazolo-pyridine analog studies

Notably, the cyclobutyl group’s metabolic stability extends half-life compared to smaller alkyl substituents, as observed in preclinical models .

Comparative Analysis with Structural Analogs

Substituent variations significantly impact biological activity:

CompoundSubstituentKey Difference
1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amineMethyl at N1Lower metabolic stability
1-Cyclopropyl analogCyclopropyl at N1Reduced kinase affinity due to ring strain
Parent (unsubstituted)H at N1Poor bioavailability

The cyclobutyl derivative balances lipophilicity and steric bulk, optimizing target engagement and pharmacokinetics .

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets using cryo-EM or X-ray crystallography.

  • SAR Optimization: Explore substituents at C5/C6 to enhance potency and selectivity.

  • In Vivo Efficacy: Validate preclinical findings in animal models of Parkinson’s and cancer.

  • Toxicology Profiling: Assess long-term safety and potential off-target effects.

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